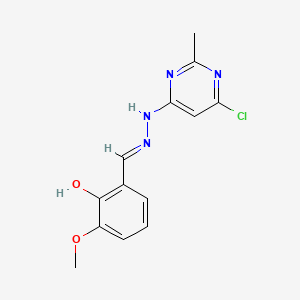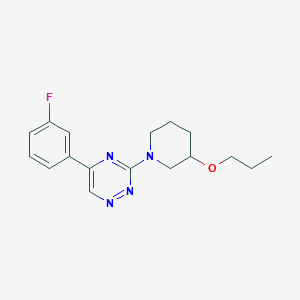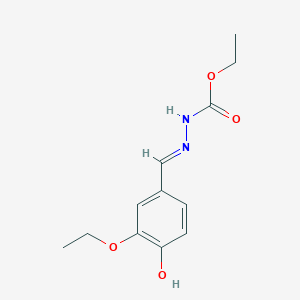![molecular formula C22H31N3O4 B6058524 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine](/img/structure/B6058524.png)
1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine, also known as BZP, is a psychoactive drug that has been used recreationally since the 1990s. BZP is a synthetic compound that belongs to the class of piperazines, which are compounds that have a six-membered ring containing two nitrogen atoms. BZP is known to produce effects similar to those of amphetamines, such as increased energy, euphoria, and heightened awareness.
Mechanism of Action
1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine acts on the central nervous system by increasing the release of dopamine, norepinephrine, and serotonin. These neurotransmitters are involved in regulating mood, arousal, and attention. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine also inhibits the reuptake of these neurotransmitters, which prolongs their effects in the brain.
Biochemical and Physiological Effects
1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been shown to produce a number of biochemical and physiological effects in the body. These include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has also been shown to produce neurotoxic effects in certain animal models, which raises concerns about its safety for human use.
Advantages and Limitations for Lab Experiments
1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been used in a number of laboratory experiments to study its effects on the brain and behavior. One advantage of using 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine is that it produces effects similar to those of amphetamines, which are known to increase dopamine release in the brain. This makes 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine a useful tool for studying the neurochemical basis of motivation and reward. However, one limitation of using 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine is that it has a relatively short half-life in the body, which makes it difficult to study its long-term effects.
Future Directions
There are a number of future directions for research on 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine. One area of interest is the potential use of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine as a treatment for ADHD and other disorders characterized by a lack of motivation and attention. Another area of interest is the development of new compounds that are structurally similar to 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine but have fewer side effects and greater selectivity for specific neurotransmitter systems. Additionally, more research is needed to understand the long-term effects of 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine on the brain and behavior, as well as its potential for abuse and addiction.
Synthesis Methods
1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine can be synthesized through a number of different methods, including the reaction of piperazine with benzyl chloride and 3,4-methylenedioxybenzyl chloride. Another method involves the reaction of piperazine with benzaldehyde and nitroethane, followed by reduction with sodium borohydride. These methods have been used to produce 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine for both research purposes and illicit recreational use.
Scientific Research Applications
1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine has been studied for its potential use in treating certain medical conditions, such as attention deficit hyperactivity disorder (ADHD) and narcolepsy. In one study, 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine was found to increase dopamine release in the brain, which is a neurotransmitter that plays a key role in motivation and reward. This suggests that 1-(1,3-benzodioxol-5-ylmethyl)-4-[(1-butyryl-4-piperidinyl)carbonyl]piperazine may have potential as a treatment for ADHD, which is characterized by a lack of motivation and attention.
properties
IUPAC Name |
1-[4-[4-(1,3-benzodioxol-5-ylmethyl)piperazine-1-carbonyl]piperidin-1-yl]butan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31N3O4/c1-2-3-21(26)24-8-6-18(7-9-24)22(27)25-12-10-23(11-13-25)15-17-4-5-19-20(14-17)29-16-28-19/h4-5,14,18H,2-3,6-13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYVQLUUNANYKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)N1CCC(CC1)C(=O)N2CCN(CC2)CC3=CC4=C(C=C3)OCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H31N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}piperidin-1-yl)butan-1-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-(2,4-dimethoxyphenyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B6058444.png)
![3-[2-phenyl-2-(1-piperidinyl)ethyl]-4(3H)-pteridinone trifluoroacetate](/img/structure/B6058446.png)
![ethyl 5-[(5-methyl-2-furyl)methylene]-2-[(4-nitrophenyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058450.png)
![3-{1-[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-piperidinyl}-N-(4-fluoro-2-methylphenyl)propanamide](/img/structure/B6058471.png)

![4,4'-(1,6-hexanediyldinitrilo)bis(1,1,1-trifluoro-2,3-pentanedione) 3,3'-bis[(4-bromophenyl)hydrazone]](/img/structure/B6058488.png)



![2-[(5-cyclopropyl-3-isoxazolyl)carbonyl]-1-(2-ethoxyphenyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6058522.png)

![ethyl 5-(4-isopropylbenzylidene)-2-[(4-methylbenzoyl)amino]-4-oxo-4,5-dihydro-3-thiophenecarboxylate](/img/structure/B6058533.png)
![2-(2-methylphenoxy)-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)acetamide](/img/structure/B6058536.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(3-methyl-1H-indol-2-yl)methyl]-3-piperidinyl}propanamide](/img/structure/B6058541.png)